N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide
Description
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a butanamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-14-6-3-4-7-15(14)21-17(23)9-10-18(24)22-12-5-8-16(22)19-20-11-13-25-19/h3-4,6-7,11,13,16H,2,5,8-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBVXULHRPGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)N2CCCC2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidinone moiety, and finally, the coupling of these intermediates with the butanamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and purification processes ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including epilepsy and inflammation.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and pyrrolidinone moiety are believed to play crucial roles in its biological activity. The compound may modulate voltage-dependent sodium and calcium channels, enhance GABA-mediated effects, inhibit synaptic excitation, and modulate synaptic release .
Comparison with Similar Compounds
Similar Compounds
1-(thiazol-2-yl)pyrrolidin-2-one: Known for its anticonvulsant activity.
2-(thiazol-2-yl)isoindoline-1,3-dione: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-(2-ethylphenyl)-4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butanamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of both the thiazole ring and the pyrrolidinone moiety enhances its potential as a multifunctional therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
